Recainam

Cardiac Electrophysiology Ion Channel Pharmacology Class Ic Antiarrhythmics

Flecainide and encainide block both Na⁺ and K⁺ channels, confounding electrophysiology studies. Recainam (Wy-42362) solves this as a selective Naᵥ blocker with minimal IK block, enabling clean dissection of sodium contributions to cardiac action potentials without QT artifacts. • 92.6% VPC reduction and 99.9% run suppression in human clinical trials. • Use-dependent block with slower kinetics than lidocaine; no APD prolongation. • ≥98% purity; shipped under blue ice for global delivery.

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
CAS No. 74738-24-2
Cat. No. B1212388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecainam
CAS74738-24-2
SynonymsN-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea
recainam
recainam hydrochloride
recainam tosylate
Wy 42362
Wy-42,362
Wy-42362
Molecular FormulaC15H25N3O
Molecular Weight263.38 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C
InChIInChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19)
InChIKeyWHJSFPCTWYLZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Recainam Overview


Recainam (Wy-42362) is an investigational, orally active Class I antiarrhythmic agent that suppresses complex ventricular arrhythmias . It is a small molecule (MW 263.38) with the IUPAC name 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea . Recainam exhibits Class I electrophysiological properties and has been evaluated in clinical studies for the management of ventricular premature complexes (VPCs) and unsustained ventricular tachycardia [1].

Workflow
Cardiac electrophysiology studies
Mechanism
Sodium channel block, minimal IK effect
Model Context
Ventricular ectopy research models

Why Recainam Cannot Be Substituted


Although Recainam is classified as a Class Ic antiarrhythmic, it exhibits a fundamentally distinct ionic basis of action compared to structurally related agents like flecainide and encainide [1]. While flecainide and encainide potently block both sodium and potassium channels (specifically the delayed rectifier current, IK), Recainam acts as a weak but relatively specific sodium channel blocker with minimal IK block [1]. This pharmacological divergence means that substituting Recainam with another Class Ic agent will not reproduce the same electrophysiological or cellular outcomes, making direct procurement of Recainam essential for studies predicated on this unique profile [2].

Ion channel mechanism divergence Recainam's weak sodium channel block with minimal IK block differs from flecainide/encainide's potent IK block, limiting direct electrophysiological interchange.
Action potential profile mismatch Recainam does not prolong APD, unlike Class Ia agents; substitution may alter repolarization endpoints.

Recainam Evidence Guide


Minimal Potassium Channel Block

In a direct comparative study using voltage clamp techniques in cat ventricular myocytes, Recainam (100 µM) reduced the cardiac delayed rectifier potassium current (IK) by only 7% after 20-30 minutes, compared to IC50 values of 2.1 µM for flecainide and 6 µM for encainide [1]. This demonstrates a markedly different ionic basis within the same drug class [1].

IK block selectivity
Head-to-head
7% IK reduction at 100 µM vs flecainide IC50 2.1 µM, encainide IC50 6 µM
Supports sodium-channel-focused study designs
Cat ventricular myocyte voltage clamp, >190-fold less IK block than flecainide
Cardiac Electrophysiology Ion Channel Pharmacology Class Ic Antiarrhythmics

No Action Potential Prolongation

In canine cardiac Purkinje fibers, Recainam (3-100 µM) produced concentration-dependent decreases in action potential duration (APD) without prolongation at any concentration or cycle length [1]. This contrasts with Class Ia agents like disopyramide and procainamide, which characteristically prolong APD [1].

APD prolongation absence
Class-level
No APD prolongation at 3–100 µM, unlike Class Ia agents
APD endpoint context supports differentiation from Class Ia
Canine Purkinje fiber microelectrode recordings
Cardiac Action Potential Use-Dependent Block Antiarrhythmic Subclassification

Ventricular Ectopy Suppression

In a study of 18 patients receiving intravenous Recainam (4.5 mg/kg/h loading, then 0.9 mg/kg/h maintenance), the mean frequency of total ventricular premature complexes (VPCs) decreased by 92.6% and runs decreased by 99.9% during maintenance infusion [1]. Suppression of ≥70% VPCs and ≥90% runs was maintained in 16 of 18 patients [1].

Ventricular ectopy reduction
Endpoint context
−92.6% VPCs, −99.9% runs (n=18)
Reported ventricular ectopy endpoint context; data to verify in model
IV infusion, 4.5 mg/kg/h load; 0.9 mg/kg/h maintenance
Ventricular Arrhythmia Antiarrhythmic Efficacy Clinical Pharmacology

Slower Use-Dependent Block

The rate of development of use-dependent block of Vmax by Recainam in canine Purkinje fibers is much slower than that typically observed with lidocaine, but comparable to that of Class Ia agents disopyramide and procainamide [1].

Use-dependent block kinetics
Class-level
Slower rate of Vmax block development vs lidocaine
Use-dependent block context supports sustained block models
Canine Purkinje fibers, frequency-dependent Vmax measurements
Sodium Channel Kinetics Use-Dependent Block Antiarrhythmic Mechanisms

Recainam Applications


Isolating Sodium Channel Mechanisms

Recainam's weak and relatively specific sodium channel blockade, with minimal effect on delayed rectifier potassium current (IK) [1], makes it an ideal tool for electrophysiologists seeking to dissect sodium channel contributions to cardiac action potentials without confounding IK block, a common issue with flecainide or encainide.

Complex Ventricular Arrhythmia Models

Given its proven clinical efficacy in suppressing VPCs (92.6% reduction) and runs (99.9% reduction) [1], Recainam is well-suited for in vivo and ex vivo models of ventricular ectopy and tachycardia, where robust antiarrhythmic activity is required.

Use-Dependent Block Without APD Prolongation

Recainam produces use-dependent block of sodium channels with slower kinetics than lidocaine, yet it does not prolong action potential duration [1]. This unique combination is valuable for investigations into frequency-dependent conduction changes and arrhythmia mechanisms where QT prolongation must be avoided.

Comparative Class Ic Pharmacology

Recainam serves as a critical comparator in studies aimed at understanding the divergent ionic mechanisms within the Class Ic antiarrhythmic family, particularly due to its distinct lack of potassium channel block compared to flecainide and encainide [1].

Application
Selection Property
Validation Focus
Sodium channel mechanism studies
IK-sparing sodium channel block
IK block selectivity verification
Ventricular arrhythmia research models
Ventricular ectopy suppression profile
Endpoint reduction context validation
Frequency-dependent conduction studies
Use-dependent block kinetics
APD non-prolongation confirmation
Class Ic comparative pharmacology
Divergent ionic mechanism profile
Potassium channel block benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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